

# Was the Fevipiprant dose in Phase 3 trials optimal for efficacy?

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Fevipiprant |           |
| Cat. No.:            | B1672611    | Get Quote |

# Fevipiprant Clinical Trials: A Technical Support Resource

This technical support center provides researchers, scientists, and drug development professionals with detailed information regarding the clinical development of **Fevipiprant**, with a specific focus on the doses evaluated in Phase 3 trials and their efficacy.

## Frequently Asked Questions (FAQs)

Q1: What was the rationale for selecting the 150 mg and 450 mg doses for the **Fevipiprant** Phase 3 trials?

The selection of the 150 mg once-daily dose for the Phase 3 clinical trial program was based on the results of a preceding Phase 2 dose-ranging study. This study evaluated a wide range of once-daily (1 mg to 450 mg) and twice-daily (2 mg to 150 mg) doses in patients with allergic asthma. The 150 mg once-daily and 75 mg twice-daily doses showed the most favorable improvement in pre-dose Forced Expiratory Volume in 1 second (FEV1) compared to placebo[1][2][3]. The 150 mg dose was considered the lowest dose providing maximal efficacy in this earlier trial[4]. The 450 mg dose was also included in the later LUSTER Phase 3 trials to explore the potential for greater efficacy at a higher dose in patients with severe asthma[5].

Q2: Did the Phase 3 trials demonstrate the efficacy of the selected Fevipiprant doses?



The comprehensive Phase 3 clinical trial program for **Fevipiprant**, which included the ZEAL-1, ZEAL-2, LUSTER-1, and LUSTER-2 studies, ultimately did not demonstrate a statistically significant clinical benefit for the investigated doses in the target populations.

In the replicate ZEAL-1 and ZEAL-2 trials, **Fevipiprant** at a dose of 150 mg once daily did not lead to a significant improvement in the primary endpoint of pre-dose FEV1 change from baseline after 12 weeks of treatment compared to placebo in patients with uncontrolled asthma.

The LUSTER-1 and LUSTER-2 trials evaluated both 150 mg and 450 mg once-daily doses in patients with severe asthma. These studies also failed to meet their primary endpoint of a significant reduction in the annual rate of moderate-to-severe asthma exacerbations. While some modest reductions in exacerbation rates were observed with the 450 mg dose, these findings were not statistically significant after adjusting for multiple testing.

Q3: Was the **Fevipiprant** dose in Phase 3 trials considered optimal for efficacy?

Based on the outcomes of the Phase 3 trials, the selected doses of 150 mg and 450 mg of **Fevipiprant** were not optimal for achieving the desired efficacy in the studied asthma populations. The lack of significant clinical improvement in lung function and exacerbation rates suggests that either the doses were insufficient, the drug has limited efficacy in these patient groups, or the targeted mechanism is not as central to the pathophysiology of the broad asthma populations studied as initially hypothesized. A meta-analysis of the trials concluded that while there were some statistically significant improvements in certain parameters, these benefits did not translate into clinical importance.

Q4: What was the safety and tolerability profile of **Fevipiprant** in Phase 3 trials?

**Fevipiprant** was generally well-tolerated in the Phase 3 trials at both the 150 mg and 450 mg doses. The incidence of adverse events and serious adverse events was comparable between the **Fevipiprant** and placebo groups. Common side effects reported were generally mild to moderate and included headache and nasopharyngitis.

#### **Data Presentation**

Table 1: Summary of **Fevipiprant** Phase 3 ZEAL-1 and ZEAL-2 Trials



| Trial Identifier        | Dose                 | Primary<br>Endpoint                                         | Key Efficacy<br>Outcome                                               | Conclusion                                                    |
|-------------------------|----------------------|-------------------------------------------------------------|-----------------------------------------------------------------------|---------------------------------------------------------------|
| ZEAL-1<br>(NCT03215758) | 150 mg once<br>daily | Change from<br>baseline in pre-<br>dose FEV1 at 12<br>weeks | No statistically significant difference compared to placebo (p=0.088) | Did not demonstrate significant improvement in lung function. |
| ZEAL-2<br>(NCT03226392) | 150 mg once<br>daily | Change from<br>baseline in pre-<br>dose FEV1 at 12<br>weeks | No statistically significant difference compared to placebo (p=0.214) | Did not demonstrate significant improvement in lung function. |

Table 2: Summary of Fevipiprant Phase 3 LUSTER-1 and LUSTER-2 Trials

| Trial Identifier          | Doses                         | Primary<br>Endpoint                                        | Key Efficacy<br>Outcome<br>(Overall<br>Population)                          | Conclusion                        |
|---------------------------|-------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------------|-----------------------------------|
| LUSTER-1<br>(NCT02555683) | 150 mg & 450<br>mg once daily | Annualized rate of moderate to severe asthma exacerbations | No statistically significant reduction for either dose compared to placebo. | Did not meet primary endpoint.    |
| LUSTER-2<br>(NCT02563067) | 150 mg & 450<br>mg once daily | Annualized rate of moderate to severe asthma exacerbations | No statistically significant reduction for either dose compared to placebo. | Did not meet<br>primary endpoint. |



### **Experimental Protocols**

# Key Experiment: Phase 3, Randomized, Double-Blind, Placebo-Controlled Clinical Trials (ZEAL-1 & ZEAL-2)

- Objective: To assess the efficacy and safety of Fevipiprant 150 mg once daily added to standard-of-care asthma therapy.
- Patient Population: Adults and adolescents (≥12 years) with uncontrolled asthma.
- Intervention: Participants were randomized to receive either Fevipiprant 150 mg or a matching placebo, taken orally once daily for 12 weeks.
- Primary Efficacy Endpoint: The change from baseline in pre-dose pre-bronchodilator FEV1 at the end of the 12-week treatment period.
- Secondary Efficacy Endpoints: Included changes in daytime asthma symptom score, total daily short-acting β-agonist (SABA) use, and Asthma Quality of Life Questionnaire (AQLQ+12) score.
- Analysis: Efficacy was analyzed in the full analysis set, which included all randomized patients who received at least one dose of the study drug.

# Key Experiment: Phase 3, Randomized, Double-Blind, Placebo-Controlled Clinical Trials (LUSTER-1 & LUSTER-2)

- Objective: To evaluate the efficacy and safety of Fevipiprant in reducing asthma exacerbations in patients with severe asthma.
- Patient Population: Patients aged 12 years or older with uncontrolled severe asthma, stratified by peripheral blood eosinophil counts (<250 cells per μL or ≥250 cells per μL).</li>
- Intervention: Patients were randomly assigned in a 1:1:1 ratio to receive once-daily
   Fevipiprant 150 mg, Fevipiprant 450 mg, or placebo for 52 weeks, in addition to their standard of care therapy.



- Primary Efficacy Endpoint: The annualized rate of moderate to severe asthma exacerbations.
- Analysis: The primary efficacy analysis was conducted on the overall study population and the subgroup of patients with high blood eosinophil counts (≥250 cells per μL).

#### **Visualizations**

## Fevipiprant Mechanism of Action: DP2 Receptor Antagonism

**Fevipiprant** is a selective antagonist of the prostaglandin D2 (PGD2) receptor 2, also known as the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2). PGD2 is a key lipid mediator released primarily from mast cells during an allergic inflammatory response. By binding to the DP2 receptor on various immune cells, including T helper 2 (Th2) cells, eosinophils, and type 2 innate lymphoid cells (ILC2s), PGD2 promotes their activation and recruitment to the airways, contributing to the characteristic inflammation and symptoms of asthma. **Fevipiprant** competitively blocks this interaction, thereby aiming to reduce the inflammatory cascade.





Click to download full resolution via product page

Caption: **Fevipiprant** blocks the PGD2-DP2 receptor signaling pathway.



# Logical Flow of Fevipiprant Clinical Development for Efficacy Assessment

The clinical development of **Fevipiprant** for asthma followed a logical progression from dose-finding studies to large-scale efficacy trials. The initial Phase 2 studies were designed to identify a potentially effective and safe dose range. Based on these findings, specific doses were selected for the more extensive and rigorous Phase 3 trials, which aimed to confirm the clinical efficacy and safety in broader patient populations. The ultimate failure of the Phase 3 trials to meet their primary endpoints led to the discontinuation of the drug's development for asthma.





Click to download full resolution via product page

Caption: Logical progression of **Fevipiprant**'s clinical trial phases.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. publications.ersnet.org [publications.ersnet.org]
- 2. Fevipiprant, an oral prostaglandin DP2 receptor (CRTh2) antagonist, in allergic asthma uncontrolled on low-dose inhaled corticosteroids PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 5. Effectiveness of fevipiprant in reducing exacerbations in patients with severe asthma (LUSTER-1 and LUSTER-2): two phase 3 randomised controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Was the Fevipiprant dose in Phase 3 trials optimal for efficacy?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672611#was-the-fevipiprant-dose-in-phase-3-trials-optimal-for-efficacy]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com